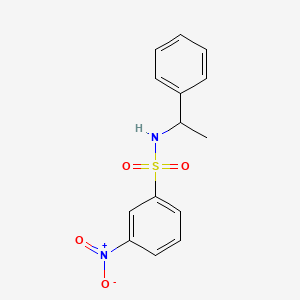

3-nitro-N-(1-phenylethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

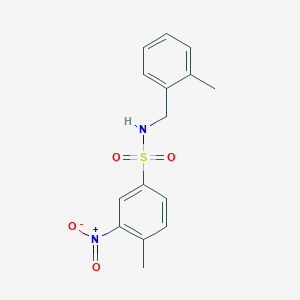

3-Nitro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14N2O4S . It is a derivative of benzenesulfonamide .

Synthesis Analysis

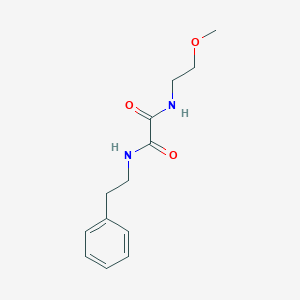

The synthesis of benzenesulfonamide derivatives, including 3-nitro-N-(1-phenylethyl)benzenesulfonamide, has been described in the literature . The process involves the reaction of phenylethylbenzene sulfonamide with a commercially available glyoxal .Molecular Structure Analysis

The molecular structure of 3-nitro-N-(1-phenylethyl)benzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

While specific chemical reactions involving 3-nitro-N-(1-phenylethyl)benzenesulfonamide are not detailed in the search results, sulfonamides in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-nitro-N-(1-phenylethyl)benzenesulfonamide include its molecular weight and molecular formula, which are 306.33696 and C14H14N2O4S, respectively .Wissenschaftliche Forschungsanwendungen

Anticancer Agent

3-nitro-N-(1-phenylethyl)benzenesulfonamide: has been studied for its potential as an anticancer agent. It exhibits inhibitory effects on carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . By selectively inhibiting CA IX, these compounds can serve as novel antiproliferative agents, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The ability to induce apoptosis in cancer cells highlights its significance in cancer research.

Antimicrobial Activity

This compound is part of a class of sulfonamides known for their antimicrobial properties. They are effective against a range of gram-negative and gram-positive bacteria, as well as some protozoa and fungi . This broad-spectrum activity makes it a valuable compound for developing new antimicrobial drugs.

Enzyme Inhibition

Sulfonamides, including 3-nitro-N-(1-phenylethyl)benzenesulfonamide , are potent inhibitors of various enzymes. For instance, they have shown inhibitory effects on butyryl cholinesterase (BChE), which is significant for conditions like Alzheimer’s disease where BChE levels are altered .

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases plays a crucial role in managing conditions related to fluid retention and glaucoma. The compound’s ability to inhibit carbonic anhydrase can lead to applications in treating these conditions .

Veterinary Medicine

Sulfonamides are also used in veterinary medicine to treat infections in livestock. Their ability to inhibit bacterial growth makes them suitable for preventing and treating diseases in animals .

Eigenschaften

IUPAC Name |

3-nitro-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-11(12-6-3-2-4-7-12)15-21(19,20)14-9-5-8-13(10-14)16(17)18/h2-11,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQCDSJVIWPYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)

![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)

![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)

![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)